molecular formula C24H38O5 B1665698 Alfaprostol CAS No. 74176-31-1

Alfaprostol

Cat. No.: B1665698
CAS No.: 74176-31-1
M. Wt: 406.6 g/mol
InChI Key: OZDSQCVLNUIYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Alfaprostol, also known as Gabbrostol, is a synthetic analogue of prostaglandin F2α . It primarily targets the smooth muscle cells of the uterus and cervix in animals such as horses, pigs, and cattle . The compound’s primary role is to stimulate these cells, leading to various physiological effects.

Mode of Action

This compound acts as a luteolytic agent, meaning it causes the regression of the corpus luteum, a structure that develops in the ovary after ovulation and produces progesterone . By causing the regression of the corpus luteum, this compound reduces progesterone levels, which in turn triggers estrus or heat in animals. This makes it useful for scheduling estrus in animals for planned breeding .

Biochemical Pathways

By mimicking the action of natural prostaglandins, this compound can influence these processes .

Pharmacokinetics

The pharmacokinetics of this compound involves rapid distribution throughout the body following intramuscular injection . The compound is then metabolized, with the first step being de-esterification to form this compound acid. This is followed by β-oxidation to give dinor-5, 6-dihydro-alfaprostol acid and tetranor-alfaprostol acid . These metabolites are significantly less potent than the parent compound .

Result of Action

The primary result of this compound’s action is the induction of estrus or heat in animals, making it useful for planned breeding . It can also be used to induce parturition or birth . In addition, this compound has been found to be effective in inducing termination of pregnancy in animals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the physiological state of the animal, such as its stage of reproductive cycle. Additionally, the method of administration can also impact the compound’s action. For example, a study found that the combination of oral cabergoline, this compound, and additional intravaginal misoprostol was more effective in inducing termination of pregnancy in dogs than using cabergoline and this compound alone .

Biochemical Analysis

Biochemical Properties

Alfaprostol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. As a synthetic analogue of prostaglandin F2α, this compound has luteolytic activity, meaning it causes lysis of the corpus luteum, whether persistent or associated with either the normal cycle or pregnancy . This interaction with the corpus luteum is a key aspect of its biochemical function.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of reproductive biology, this compound can induce termination of pregnancy in animal models by influencing the function of the corpus luteum .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on gene expression. It exerts its effects at the molecular level primarily through its luteolytic activity. This involves the binding of this compound to specific receptors in the corpus luteum, leading to its degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in a study involving dogs, it was observed that the abortion was completed in an average of 3.9±0.7 days following this compound administration . This suggests that this compound has a relatively rapid onset of action in this context.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in cows, the recommended dosage rate is 1.5 mg per 100 kg bodyweight . The effects of this compound at this dosage include the induction of parturition and the treatment of post-weaning anestrus .

Metabolic Pathways

This compound is involved in several metabolic pathways. The first step in its metabolism is de-esterification to form this compound acid, followed by β-oxidation to give dinor-5, 6-dihydro-Alfaprostol acid and tetranor-Alfaprostol acid .

Transport and Distribution

This compound is rapidly distributed throughout the body after intramuscular injection . It reaches peak blood levels in approximately 2 hours in cows, sows, and mares .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alfaprostol involves a multi-step process. One of the most efficient methods includes the conjugate addition of an alkyne to a bicyclic enal intermediate. This intermediate is prepared in three steps using a proline-catalyzed aldol reaction of succinaldehyde . The overall synthesis can be completed in nine steps, making it one of the shortest reported methods .

Industrial Production Methods: Industrial production of this compound faces challenges due to the complexity of the synthetic route and the need for stringent anhydrous and anaerobic conditions. Current methods are not yet optimized for large-scale production, and further process optimization is required to make it suitable for industrial scale-up .

Chemical Reactions Analysis

Types of Reactions: Alfaprostol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Alfaprostol has a wide range of scientific research applications:

Comparison with Similar Compounds

    Prostaglandin F2α: The naturally occurring counterpart of Alfaprostol.

    Latanoprost: Another prostaglandin analog used in the treatment of glaucoma.

    Bimatoprost: A synthetic prostaglandin analog with applications in ophthalmology.

Uniqueness of this compound: this compound is unique due to its higher potency and stability compared to naturally occurring prostaglandin F2α. It is specifically designed for veterinary applications, making it more effective in managing reproductive cycles in farm animals .

Properties

IUPAC Name

methyl 7-[2-(5-cyclohexyl-3-hydroxypent-1-ynyl)-3,5-dihydroxycyclopentyl]hept-5-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,7,18-23,25-27H,3-6,8-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDSQCVLNUIYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=CCC1C(CC(C1C#CC(CCC2CCCCC2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868288
Record name Methyl 7-[2-(5-cyclohexyl-3-hydroxypent-1-yn-1-yl)-3,5-dihydroxycyclopentyl]hept-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74176-31-1
Record name Alfaprostol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.657
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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